23,24,25,26,27-Pentanordihydrolanosterol

説明

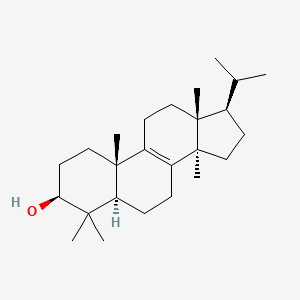

23,24,25,26,27-Pentanordihydrolanosterol is a modified sterol derivative derived from lanosterol, a key intermediate in cholesterol biosynthesis. The compound’s name indicates two structural modifications:

- Pentanor: Removal of five methyl groups (-CH3) at positions 23, 24, 25, 26, and 26.

- Dihydro: Reduction of one double bond (likely at the 24,25 position, as seen in related compounds like 24,25-dihydrolanosterol) .

特性

CAS番号 |

22415-20-9 |

|---|---|

分子式 |

C25H42O |

分子量 |

358.6 g/mol |

IUPAC名 |

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-propan-2-yl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C25H42O/c1-16(2)17-10-14-25(7)19-8-9-20-22(3,4)21(26)12-13-23(20,5)18(19)11-15-24(17,25)6/h16-17,20-21,26H,8-15H2,1-7H3/t17-,20+,21+,23-,24-,25+/m1/s1 |

InChIキー |

AJEVDQIEJBDGGM-IRGYMYPPSA-N |

SMILES |

CC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

異性体SMILES |

CC(C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

正規SMILES |

CC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

同義語 |

23,24,25,26,27-pentanordihydrolanosterol |

製品の起源 |

United States |

類似化合物との比較

Lanosterol

Molecular Formula : C30H50O

Key Features :

- Contains four methyl groups at positions 4, 4, 14, and 24.

- Three double bonds (Δ8, Δ9, Δ24).

- Central to cholesterol synthesis in eukaryotes.

Comparison: 23,24,25,26,27-Pentanordihydrolanosterol lacks five methyl groups (positions 23–27) and has a saturated 24,25 bond. This reduces its molecular weight by approximately 70–75 Da (estimated) and increases polarity due to fewer hydrophobic methyl substituents.

24,25-Dihydrolanosterol

Molecular Formula : C30H52O (estimated)

Key Features :

Comparison: The pentanor variant differs in both methylation and hydrogenation.

Other Nor-Lanosterol Derivatives

Nor-lanosterols are characterized by the removal of methyl groups. For example:

- 27-Norlanosterol: Lacks one methyl group (position 27).

- 24,25-Dinorlanosterol: Lacks two methyl groups.

Comparison: this compound represents an extreme modification with five methyl groups removed. This extensive demethylation may render it structurally distinct in sterol trafficking or regulatory roles.

Structural and Functional Implications

Molecular Weight and Polarity

| Compound | Estimated Molecular Formula | Molecular Weight (Da) |

|---|---|---|

| Lanosterol | C30H50O | 426.7 |

| 24,25-Dihydrolanosterol | C30H52O | 428.7 |

| This compound | C25H38O | ~354.6 |

The pentanor derivative’s lower molecular weight and reduced methyl groups likely enhance water solubility compared to lanosterol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。